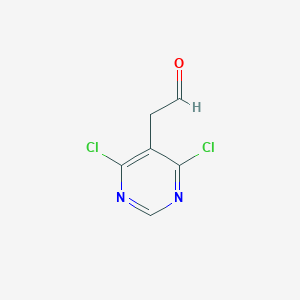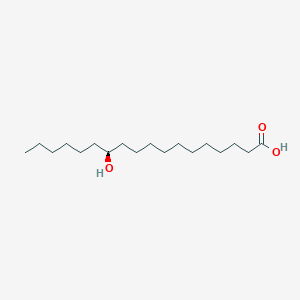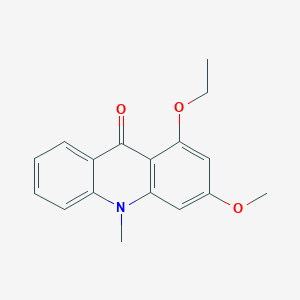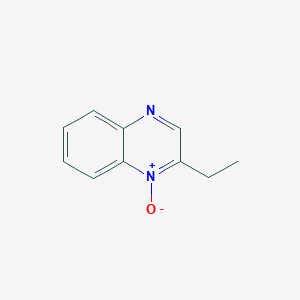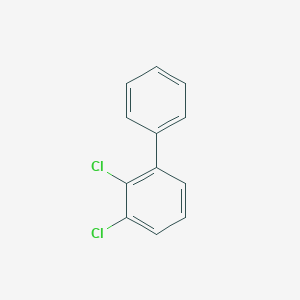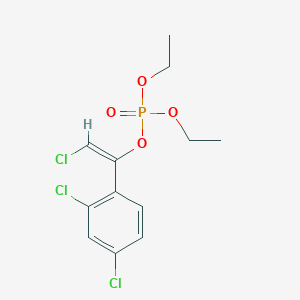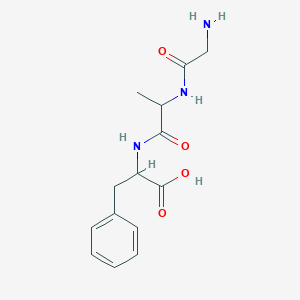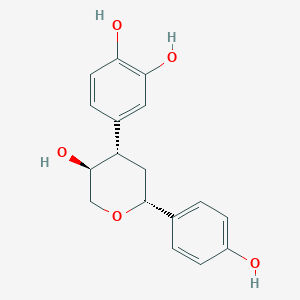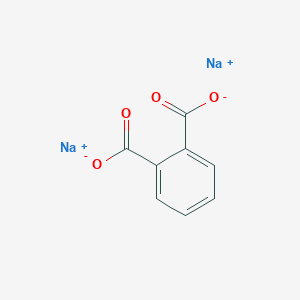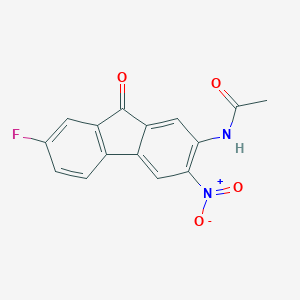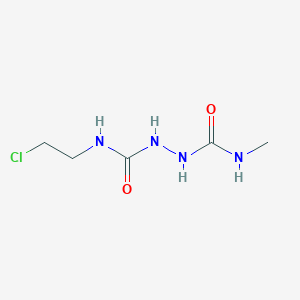
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea, also known as CCNU, is a chemotherapy drug used in the treatment of various types of cancer. CCNU is a member of the nitrosourea family of drugs and has been shown to be effective in the treatment of brain tumors, lymphomas, and lung cancer.
Wirkmechanismus
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea works by damaging the DNA of cancer cells, which prevents them from dividing and growing. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea forms cross-links between DNA strands, which leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been shown to have a number of biochemical and physiological effects on the body. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can cause bone marrow suppression, which can lead to decreased white blood cell counts. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also cause liver toxicity and gastrointestinal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is a useful tool in laboratory experiments because of its ability to damage DNA. However, 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also be toxic to cells and can cause side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea. One area of research is the development of new formulations of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea that may be more effective in the treatment of cancer. Another area of research is the development of new drugs that work in a similar way to 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea but may have fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea and how it interacts with cancer cells.
Synthesemethoden
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is synthesized through the reaction of 1,3-dimethylurea with 2-chloroethyl isocyanate in the presence of a base. The resulting product is then treated with nitrous acid to form the final compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been extensively studied for its effectiveness in the treatment of various types of cancer. Research has shown that 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is effective in the treatment of brain tumors, lymphomas, and lung cancer. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has also been shown to be effective in combination with other chemotherapy drugs.
Eigenschaften
CAS-Nummer |
16813-41-5 |
|---|---|
Produktname |
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea |
Molekularformel |
C5H11ClN4O2 |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12) |
InChI-Schlüssel |
FBEHXFQFBLYAOC-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)NCCCl |
Kanonische SMILES |
CNC(=O)NNC(=O)NCCCl |
Synonyme |
Biurea, 1-(2-chloroethyl)-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



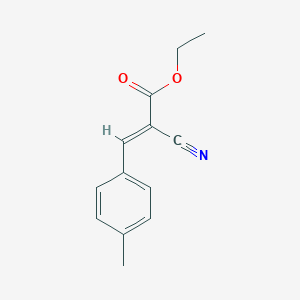
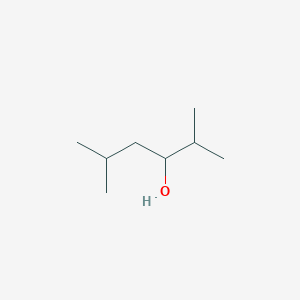
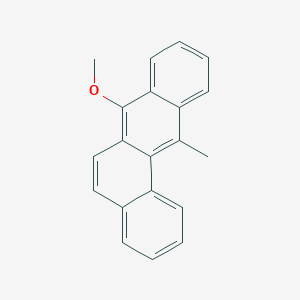
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
